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Compound of Interest

Compound Name: 3-Bromobenzylamine

Cat. No.: B082478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 3-bromobenzylamine, a crucial building block in organic synthesis and pharmaceutical

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring

these spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-bromobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.4 s 1H Ar-H

~7.3 d 1H Ar-H

~7.2 d 1H Ar-H

~7.1 t 1H Ar-H

3.84 s 2H -CH₂-

1.57 s 2H -NH₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

145.4 Ar-C (quaternary)

131.0 Ar-CH

130.1 Ar-CH

129.9 Ar-CH

125.9 Ar-CH

122.6 Ar-C-Br

46.1 -CH₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3366 Strong, Broad N-H Stretch (Amine)

3288 Strong, Broad N-H Stretch (Amine)

3061 Medium Aromatic C-H Stretch

1603, 1572, 1475 Medium-Strong Aromatic C=C Bending

1429 Medium CH₂ Scissoring

885, 781 Strong C-H Bending (out-of-plane)

692 Strong C-Br Stretch

Technique: Neat (thin film)

Mass Spectrometry (MS)
The mass spectrum of the isomeric p-bromobenzylamine provides a representative

fragmentation pattern.

m/z Relative Intensity (%) Assignment

185/187 ~50 / ~50 [M]⁺ (Molecular Ion)

106 100 [M - Br]⁺

77 ~20 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-bromobenzylamine (approximately 10-20 mg) is prepared in deuterated

chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The ¹H and ¹³C

NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H
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NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 160 ppm.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
A drop of neat 3-bromobenzylamine is placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin liquid film. The FTIR spectrum is recorded over the

range of 4000-400 cm⁻¹. A background spectrum of the clean plates is taken prior to the

sample measurement and subtracted from the sample spectrum to eliminate atmospheric and

instrumental interferences.

Electron Ionization Mass Spectrometry (EI-MS)
A dilute solution of 3-bromobenzylamine in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer. In the electron ionization source,

the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

This causes the molecule to ionize and fragment. The resulting ions are then separated by their

mass-to-charge ratio (m/z) and detected.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3-Bromobenzylamine.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromobenzylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082478#3-bromobenzylamine-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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